4-Dodecylaniline (CAS 104-42-7) is a high-value, para-substituted aromatic amine characterized by its linear 12-carbon alkyl chain. In industrial and advanced laboratory procurement, it is primarily sourced as a bifunctional precursor that combines the versatile reactivity of an aniline core with the intense hydrophobicity of a long-chain aliphatic tail [1]. This specific structural balance makes it a critical intermediate for synthesizing oil-soluble corrosion inhibitors, processable conducting polymers, and specialized surfactants. Unlike basic aniline derivatives, the C12 chain imparts a computed LogP of 7.2 and a low melting point (35-39 °C), ensuring excellent solubility in non-polar organic solvents while maintaining manageable thermal handling properties for bulk synthesis [1].
Substituting 4-dodecylaniline with unsubstituted aniline or shorter-chain analogs (e.g., 4-octylaniline) fundamentally compromises the material's steric bulk and hydrophobic shielding capabilities, leading to the failure of protective monolayers in corrosion inhibition and poor solubility in derived conducting polymers [1]. Conversely, over-extending the alkyl chain to 16 carbons (4-hexadecylaniline) increases the melting point and reduces solubility in common organic solvents, complicating room-temperature liquid-phase processing and increasing the energy overhead required for reactor transfers [1]. The C12 chain length represents a highly specific procurement target, providing the exact amphiphilic balance required to stabilize nanomaterial dispersions via proton-transfer complexes without inducing unwanted crystallization [2].
When synthesized into Schiff base derivatives (e.g., N-benzylidene-4-dodecylaniline), the C12 alkyl chain provides a highly effective steric barrier against aqueous corrosive agents. Testing in 0.5 M NaCl demonstrates that the 4-dodecylaniline derivative achieves a 98.2% corrosion inhibition efficiency for copper [1]. In contrast, derivatives lacking this extended hydrophobic tail fail to form a sufficiently dense protective monolayer, resulting in significantly lower inhibition rates under identical saline conditions [1].
| Evidence Dimension | Copper corrosion inhibition efficiency |
| Target Compound Data | 98.2% efficiency (as N-benzylidene-4-dodecylaniline) |
| Comparator Or Baseline | Shorter-chain/unsubstituted derivatives (<95% efficiency) |
| Quantified Difference | >3.2% absolute increase in inhibition efficiency |
| Conditions | 0.5 M NaCl solution, 12-hour exposure |
Buyers formulating marine or industrial protective coatings must select the C12 precursor to maximize the hydrophobic shielding effect without compromising coating processability.
In the formulation of carbon nanotube composites, the amphiphilic nature of 4-dodecylaniline enables the direct dispersion of oxidized single-walled carbon nanotubes (SWNTs) in organic solvents like ethanol. The amine group forms stable proton-transfer complexes with surface carboxyls, while the dodecyl chain provides critical steric stabilization [1]. Unsubstituted aniline lacks this steric bulk, resulting in inferior dispersion capabilities and rapid re-aggregation of the nanotubes during processing [1].
| Evidence Dimension | SWNT dispersion stability in ethanol |
| Target Compound Data | Stable dispersion via steric hindrance |
| Comparator Or Baseline | Unsubstituted aniline (rapid re-bundling) |
| Quantified Difference | Qualitative shift from unstable suspension to stable colloidal dispersion |
| Conditions | Ethanolic solutions containing oxidized SWNTs |
For manufacturers of conductive composites, the C12 chain acts as a built-in steric stabilizer, eliminating the need for secondary dispersing agents and streamlining the formulation workflow.
For applications requiring oil solubility or interfacial activity, 4-dodecylaniline offers a strong lipophilicity profile with a computed LogP of 7.2 [1]. This represents a massive increase in non-polar partitioning compared to unsubstituted aniline (LogP ~0.9) and a significant enhancement over mid-chain analogs [1]. This precise hydrophobic-lipophilic balance ensures complete miscibility in aliphatic solvents and stable integration into non-polar polymer matrices.
| Evidence Dimension | Lipophilicity (LogP) |
| Target Compound Data | LogP = 7.2 |
| Comparator Or Baseline | Unsubstituted aniline (LogP ~0.9) |
| Quantified Difference | 6.3 log unit increase in hydrophobicity |
| Conditions | Computed octanol-water partition coefficient |
Procurement teams sourcing intermediates for oil-soluble additives or boundary lubricants must rely on this high LogP to guarantee phase compatibility and prevent aqueous leaching.
Procurement of alkyl-anilines must balance the need for hydrophobicity with practical thermal processability. 4-Dodecylaniline features a melting point of 35-39 °C, allowing it to be easily liquefied with mild heating for bulk reactor transfers and low-temperature syntheses [1]. Extending the alkyl chain further to 16 carbons significantly raises the melting point, increasing the energy overhead and solvent requirements for liquid-phase processing [1].
| Evidence Dimension | Melting point / Liquefaction threshold |
| Target Compound Data | 35-39 °C |
| Comparator Or Baseline | C16 alkyl-aniline analogs (>50 °C) |
| Quantified Difference | >11 °C reduction in melting point |
| Conditions | Standard atmospheric pressure |
The near-room-temperature melting point of the C12 variant allows for easier, lower-energy liquefaction and blending in industrial reactors compared to the solid-state handling required for longer-chain analogs.
Driven by its ability to form dense, hydrophobic monolayers, 4-dodecylaniline is a highly effective precursor for synthesizing Schiff base and polyoxyethylene-derived corrosion inhibitors. It is the right choice when formulating protective coatings for copper and steel in highly saline or acidic environments, where shorter-chain analogs fail to provide sufficient steric shielding [1].
4-Dodecylaniline is heavily procured as a monomer for synthesizing poly(4-dodecylaniline). Unlike standard polyaniline, which suffers from poor solubility, the C12-substituted polymer is highly soluble in common organic solvents, making it the preferred choice for spin-coating and casting in organic electronics and sensor manufacturing [2].
Due to its ability to form proton-transfer complexes while providing massive steric bulk, this compound is ideal for dispersing oxidized single-walled carbon nanotubes in organic media. It should be selected over unsubstituted aniline when stable, high-concentration colloidal dispersions are required without the use of secondary surfactants [2].
With a LogP of 7.2, 4-dodecylaniline is a primary building block for non-polar phase additives. It is the right choice for synthesizing ashless dispersants, phase-transfer catalysts, and boundary lubricants where complete miscibility in aliphatic base oils is a strict procurement requirement [3].
Irritant;Environmental Hazard